2-Fluoro-N-(piperidin-4-ylmethyl)benzamide
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Overview
Description
2-Fluoro-N-(piperidin-4-ylmethyl)benzamide is a chemical compound with the molecular formula C13H17FN2O It is characterized by the presence of a fluorine atom attached to a benzamide structure, which is further linked to a piperidin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(piperidin-4-ylmethyl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with piperidin-4-ylmethanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product. The reaction mechanism involves the nucleophilic attack of the piperidin-4-ylmethanol on the carbonyl carbon of the 2-fluorobenzoyl chloride, followed by the elimination of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(piperidin-4-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with different substituents replacing the fluorine atom.
Scientific Research Applications
2-Fluoro-N-(piperidin-4-ylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(piperidin-4-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity towards these targets. The piperidin-4-ylmethyl group can also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-N-(piperidin-4-ylmethyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
2-Fluoro-N-(piperidin-4-ylmethyl)phenylacetamide: Similar structure with a phenylacetamide group.
2-Fluoro-N-(piperidin-4-ylmethyl)benzenesulfonamide: Similar structure with a benzenesulfonamide group.
Uniqueness
2-Fluoro-N-(piperidin-4-ylmethyl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the benzamide structure with the piperidin-4-ylmethyl group also provides distinct properties that can be leveraged in various applications.
Properties
CAS No. |
1016743-73-9 |
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Molecular Formula |
C13H17FN2O |
Molecular Weight |
236.28 g/mol |
IUPAC Name |
2-fluoro-N-(piperidin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C13H17FN2O/c14-12-4-2-1-3-11(12)13(17)16-9-10-5-7-15-8-6-10/h1-4,10,15H,5-9H2,(H,16,17) |
InChI Key |
NBKDHVFTRXTCHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CNC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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